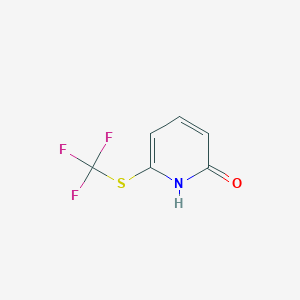

6-(Trifluoromethylthio)pyridin-2(1h)-one

Description

Significance of Fluorinated Heterocycles in Contemporary Organic Synthesis

Fluorinated heterocycles are a pivotal class of compounds in modern drug discovery and development. acs.orgnih.gov The introduction of fluorine into a heterocyclic molecule can dramatically alter its physicochemical and biological properties. snnu.edu.cn Key effects include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and thereby increasing the half-life of a drug. nih.govwalisongo.ac.id

Increased Lipophilicity: The incorporation of fluorine, particularly in the form of a trifluoromethyl (CF3) or trifluoromethylthio (SCF3) group, can significantly enhance the lipophilicity of a molecule. nih.govnih.gov This property is crucial for its ability to cross cell membranes and improve bioavailability.

Modulation of pKa: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing drug-receptor interactions. nih.govsnnu.edu.cn

Conformational Control: The steric and electronic effects of fluorine can impose conformational constraints on a molecule, locking it into a bioactive conformation.

The prevalence of fluorinated heterocycles in pharmaceuticals is a testament to their importance, with a significant number of FDA-approved drugs containing these motifs. snnu.edu.cnnih.gov

Overview of the Pyridin-2(1H)-one Scaffold in Chemical Research

The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. nih.govnih.gov This six-membered heterocyclic ring system is valued for its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. nih.gov

The versatility of the pyridinone core is further demonstrated by its presence in numerous FDA-approved drugs with diverse therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory agents. nih.govnih.gov Its synthetic accessibility and the ease with which it can be functionalized make it an attractive starting point for the development of new chemical entities. nih.govscispace.com

Rationale for Trifluoromethylthio Substitution in Heterocyclic Architectures

The trifluoromethylthio (SCF3) group has garnered considerable attention as a bioisostere for other functional groups in drug design. Its unique combination of properties makes it a valuable tool for fine-tuning the characteristics of a lead compound. The rationale for its incorporation includes:

High Lipophilicity: The SCF3 group is one of the most lipophilic functional groups, significantly enhancing a molecule's ability to permeate biological membranes. rsc.org

Electron-Withdrawing Nature: The strong electron-withdrawing effect of the SCF3 group can modulate the electronic properties of the heterocyclic ring, influencing its reactivity and interactions with biological targets.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4F3NOS |

|---|---|

Molecular Weight |

195.16 g/mol |

IUPAC Name |

6-(trifluoromethylsulfanyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C6H4F3NOS/c7-6(8,9)12-5-3-1-2-4(11)10-5/h1-3H,(H,10,11) |

InChI Key |

ZZLOMLLXLQKROP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC(=C1)SC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Trifluoromethylthio Pyridin 2 1h One

De Novo Synthesis of the Pyridin-2(1H)-one Core

The construction of the foundational pyridin-2(1H)-one ring system can be achieved through various synthetic strategies. These methods offer flexibility in introducing a diverse range of substituents onto the heterocyclic core.

Cyclocondensation Approaches to Pyridin-2(1H)-one Derivatives

Cyclocondensation reactions are a cornerstone in the synthesis of pyridin-2(1H)-ones. These reactions typically involve the formation of the six-membered ring through the condensation of acyclic precursors. A notable example is the synthesis of 6-(trifluoromethyl)pyridin-2(1H)-one, a closely related precursor, which can be prepared via a cyclocondensation method. nih.gov This approach underscores the utility of building the pyridinone ring with a key substituent already in place.

Classical methods for pyridin-2-one synthesis include the Guareschi-Thorpe reaction and other condensation processes of acyclic building blocks. chemrxiv.orgfrontiersin.org These established routes provide a foundation for accessing a variety of substituted pyridinones. For instance, the reaction of β-ketoenamides, derived from 1,3-diketones, can undergo cyclocondensation to yield functionalized pyridine (B92270) derivatives. nih.gov The choice of starting materials in these condensation reactions is crucial as it dictates the substitution pattern of the resulting pyridinone ring.

| Reactants | Reagents/Conditions | Product | Yield | Ref. |

| 1,3-Diketones, 2-Pyridinecarboxylic acid derivatives | 1. NH3 (aq), Silica gel; 2. TMSOTf, Hünig's base; 3. Nonafluorobutanesulfonyl fluoride | 4-Nonafloxy-substituted bipyridine derivatives | Moderate to Good | nih.gov |

| β-keto amides, Malononitrile | Et3N or tBuOK | Polyfunctionalized 2-pyridones | 85-95% | semanticscholar.org |

| Cyclopentenones | In situ silyl (B83357) enol ether formation, oxidative amination | Pyridones | Good | chemrxiv.org |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate, 3-Aminoindazole derivatives | Condensation | Trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives | Good to Excellent | nih.gov |

Multicomponent Reaction Strategies for Pyridinone Formation

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex heterocyclic scaffolds like pyridin-2(1H)-ones from simple starting materials in a single step. researchgate.netbohrium.com These reactions offer advantages in terms of operational simplicity, atom economy, and the ability to generate diverse molecular libraries. sohag-univ.edu.eg

One such strategy involves the sequential multicomponent reaction of 3-formylchromones, Meldrum's acid, and an amine to produce highly functionalized pyridin-2(1H)-one derivatives in high yields. researchgate.net Another approach utilizes a one-pot, three-component reaction between aromatic aldehydes, substituted acetophenones, and phenyl acetamides to afford 3,4,6-triaryl-2(1H)-pyridones. sohag-univ.edu.eg The versatility of MCRs allows for the incorporation of various functional groups, which can be crucial for subsequent chemical modifications. researchgate.netsohag-univ.edu.eg

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Yield | Ref. |

| Aromatic Aldehydes | Malononitrile | 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine/Ethanol (B145695) | Pyrano[3,2-c]pyridones | 75-98% | sohag-univ.edu.eg |

| Aromatic Aldehydes | Substituted Acetophenones | Phenyl Acetamides | Sodium Hydride/DMSO | 3,4,6-Triaryl-2(1H)-pyridones | 58-82% | sohag-univ.edu.eg |

| 3-Formylchromones | Meldrum's Acid | Amines | - | Highly functionalized pyridin-2(1H)-ones | High | researchgate.net |

| Aromatic Aldehydes | Acetophenone derivatives | Malononitrile | Sodium alkoxide/Methanol or Ethanol (Microwave) | Substituted cyanopyridines | High | sohag-univ.edu.eg |

Transformations of Conjugated Ynones in Pyridinone Synthesis

Conjugated ynones are versatile building blocks in organic synthesis. researcher.lifenih.gov While their reaction with 2-aminopyridines has been shown to produce pyridin-2(1H)-imines through a cascade process involving a Michael addition and intramolecular cyclization, this methodology highlights the potential for ynone precursors in the synthesis of the broader pyridinone scaffold. researcher.lifenih.gov The transformation of these imines or the adaptation of the reaction conditions could potentially lead to the corresponding pyridin-2(1H)-ones.

Introduction of the Trifluoromethylthio Moiety onto Pyridinone Scaffolds

Once the pyridin-2(1H)-one core is assembled, the next critical step is the introduction of the trifluoromethylthio (-SCF3) group. This is typically achieved through electrophilic trifluoromethylthiolation reactions.

Electrophilic Trifluoromethylthiolation Strategies

The introduction of the trifluoromethylthio group often utilizes electrophilic "SCF3+" sources that can react with nucleophilic substrates. A variety of reagents have been developed for this purpose, offering different levels of reactivity and handling characteristics.

A prominent class of electrophilic trifluoromethylthiolating agents includes N-(trifluoromethylthio)imide derivatives. These reagents are generally stable, easy to handle solids. rsc.org N-(trifluoromethylthio)phthalimide and N-(trifluoromethylthio)saccharin are two commonly employed examples. snnu.edu.cnorgsyn.org

The reaction of these reagents with a suitable pyridinone precursor is a key strategy for the synthesis of 6-(trifluoromethylthio)pyridin-2(1H)-one. For instance, a copper-mediated trifluoromethylthiolation of iodopyridinones using (bpy)CuSCF3 has been reported to produce trifluoromethylthiolated pyridinones in moderate to excellent yields. rsc.org This method suggests that a 6-iodopyridin-2(1H)-one precursor could be a viable substrate for introducing the trifluoromethylthio group.

Alternatively, the decarboxylative trifluoromethylthiolation of lithium pyridylacetates using N-(trifluoromethylthio)benzenesulfonimide has been demonstrated, affording trifluoromethyl thioethers. semanticscholar.org This approach could potentially be adapted for the synthesis of the target molecule.

| Substrate | Reagent | Catalyst/Conditions | Product | Yield | Ref. |

| Oxindoles | N-(trifluoromethylthio)phthalimide | Cinchona alkaloid catalyst | Trifluoromethylthiolated oxindoles | Good to Excellent | rsc.org |

| (Hetero)Arenes | N-(Trifluoromethylthio)saccharin | Lewis Acid (Fe(III) or Au(III)) | Trifluoromethylthiolated (hetero)arenes | High | snnu.edu.cn |

| Iodopyridinones | (bpy)CuSCF3 | Copper-mediated | Trifluoromethylthiolated pyridinones | Moderate to Excellent | rsc.org |

| Lithium Pyridylacetates | N-(trifluoromethylthio)benzenesulfonimide | - | Trifluoromethyl thioethers | Good | semanticscholar.org |

Application of Hypervalent Iodine(III)-SCF3 Reagents

Hypervalent iodine(III) reagents have emerged as powerful tools for electrophilic trifluoromethylthiolation. These compounds serve as versatile sources for the electrophilic transfer of the trifluoromethylthio group to a wide array of nucleophiles. nih.govresearchgate.net While direct trifluoromethylthiolation of the parent pyridin-2(1H)-one using these reagents is not extensively detailed, their general reactivity provides a viable pathway.

A novel electrophilic hypervalent iodine reagent was developed for direct trifluoromethylthiolation, reacting with various nucleophiles like β-ketoesters, aldehydes, and boronic acids under mild conditions to provide the corresponding trifluoromethylthiolated products in good to excellent yields. researchgate.net The structure of one such reagent, initially believed to be a benziodoxole derivative, was later revised, showing the SCF3 group attached to an oxygen atom rather than directly to the iodine. mit.edu This structural reevaluation, however, did not diminish its reactivity, as it displayed nearly identical performance in trifluoromethylthiolation reactions. mit.edu The activation of these reagents, for instance by solvents like 1,1,1,3,3,3-hexafluoro-2-propanol, has been studied, highlighting the role of hydrogen bonding in enhancing their electrophilicity. nih.gov

Table 1: Examples of Electrophilic Trifluoromethylthiolation using a Hypervalent Iodine Reagent Data extrapolated from studies on various nucleophiles to illustrate reagent capability.

| Nucleophile | Product | Yield (%) | Reference |

| β-Ketoester | α-Trifluoromethylthio-β-ketoester | Good to Excellent | researchgate.netmit.edu |

| Arylboronic Acid | Aryl trifluoromethyl sulfide | Good | mit.edu |

| Alkyne | Alkynyl trifluoromethyl sulfide | Good | researchgate.net |

In Situ Generation of Electrophilic Trifluoromethylthio Species

An alternative to stable, isolable electrophilic reagents is the in situ generation of the reactive trifluoromethylthiolating species. This strategy often involves the oxidation of a nucleophilic SCF3 source in the presence of the substrate.

One effective method involves the combination of a practical and easy-to-handle nucleophilic source, such as silver trifluoromethanethiolate (AgSCF3), with an oxidant like trichloroisocyanuric acid. figshare.comnih.gov This system generates an active electrophilic SCF3 species capable of reacting with nucleophiles. This approach has been successfully applied to the asymmetric trifluoromethylthiolation of oxindoles, achieving good yields and excellent stereoselectivities. figshare.comnih.gov While a direct application to this compound is not specified, the principle is applicable to sufficiently nucleophilic heterocyclic systems.

Other reagents, such as trifluoromethanesulfenamide, have also been shown to act as efficient electrophilic trifluoromethylthiolating agents, particularly for the N-trifluoromethylthiolation of amines. beilstein-journals.org The development of novel reagents like 1-methyl-4-(trifluoromethylthio)piperazine (MTTP), which can be activated by triflic acid, has expanded the scope to include electron-deficient aromatic systems. nih.gov

Nucleophilic Trifluoromethylthiolation Approaches

Nucleophilic methods are arguably the most established for synthesizing aryl-SCF3 compounds. These reactions typically involve the displacement of a leaving group, such as a halide, on the pyridinone ring by a nucleophilic "SCF3-" source.

Reactions with Trifluoromethylthio Metal Salts (e.g., AgSCF3, CuSCF3)

Trifluoromethylthio metal salts, particularly those of copper and silver, are widely used nucleophilic trifluoromethylthiolating reagents. researchgate.net An operationally simple and effective method for the synthesis of trifluoromethylthiolated pyridinones involves the copper-mediated trifluoromethylthiolation of iodopyridinones. rsc.org This reaction employs a pre-formed or in situ-generated copper-SCF3 species.

The reagent (bpy)CuSCF3 (where bpy = 2,2'-bipyridine) has been developed for this purpose and can be synthesized on a multigram scale. rsc.orgfigshare.com This method is tolerant of various protecting groups on the nitrogen atom of the pyridinone and has been shown to be scalable. rsc.org Alternatively, CuSCF3 species can be generated in situ from a copper salt (e.g., CuI) and AgSCF3, which then couples with iodo- or bromo-substituted precursors to yield the desired product. osaka-u.ac.jp Gold-catalyzed protocols have also been developed for the trifluoromethylthiolation of organohalides using AgSCF3, demonstrating broad substrate scope and high yields. nih.gov

The reactivity of nucleophilic AgSCF3 can be enhanced by additives. For instance, its combination with BF3·OEt2 has been used in trifluoromethylthiolation/cyclization cascades. sci-hub.st The presence of iodide sources like nBu4NI can also significantly increase the rate of nucleophilic substitution of alkyl halides with AgSCF3. researchgate.net

Table 2: Copper-Mediated Trifluoromethylthiolation of Iodopyridinones Data from a study on the synthesis of trifluoromethylthiolated pyridinones. rsc.org

| Substrate (Iodopyridinone) | Protecting Group | Yield (%) |

| 1-Methyl-6-iodopyridin-2(1H)-one | Methyl | 85 |

| 1-Benzyl-6-iodopyridin-2(1H)-one | Benzyl | 95 |

| 6-Iodo-1-(phenylsulfonyl)pyridin-2(1H)-one | Phenylsulfonyl | 62 |

Umpolung Reactivity in Trifluoromethylthiolation

Umpolung, or polarity reversal, offers a non-traditional approach to trifluoromethylthiolation. Instead of using a nucleophilic SCF3 reagent to attack an electrophilic carbon, this strategy generates a nucleophilic carbon center that reacts with an electrophilic SCF3 source.

Radical Trifluoromethylthiolation Methodologies

Radical pathways provide a powerful means to forge C-SCF3 bonds, often under mild conditions, by leveraging the generation of the trifluoromethylthio radical (•SCF3).

Photoredox Catalysis for Radical Cross-Coupling

Visible-light photoredox catalysis has become a prominent strategy for generating radicals under mild conditions. citedrive.commdpi.com This approach can be used to generate the •SCF3 radical from various precursors, which can then engage in cross-coupling reactions with suitable substrates.

The combination of photoredox catalysis with hypervalent iodine reagents has been shown to be a practical approach for trifluoromethylation reactions. acs.org While many studies focus on the CF3 radical, similar principles apply to the •SCF3 radical. For instance, radical aromatic trifluoromethylthiolation can be achieved through photoredox catalysis, offering an alternative to base-mediated methods. mdpi.com These reactions are often tolerant of air and moisture and can be applied to a range of (hetero)aryl substrates. The development of radical difluoromethylation of thiols using a phosphonium (B103445) salt under photoredox conditions further highlights the utility of this approach for creating C-S bonds with fluorinated groups. nih.gov Although a specific example for the synthesis of this compound via this method is not detailed, the successful application of photoredox catalysis for the functionalization of other heterocycles suggests its feasibility. mdpi.com

Electrochemical Approaches to Radical Trifluoromethylthiolation

Electrochemical methods offer a sustainable and efficient pathway for the generation of trifluoromethylthio radicals (•SCF3), which can then be used to functionalize pyridinone scaffolds. While direct electrochemical synthesis of this compound has not been extensively detailed, the principles can be extrapolated from related studies on pyridin-2-ones.

An electrochemical approach for the direct C3-trifluoromethylation of 2-pyridones has been reported, utilizing the Langlois reagent (CF3SO2Na) as the trifluoromethyl source in an electrolyte-free system. rsc.org This process, which can be conducted under both batch and microfluidic conditions, proceeds via the generation of trifluoromethyl radicals. A similar strategy could be envisioned for trifluoromethylthiolation by employing a suitable precursor for the •SCF3 radical, such as trifluoromethanesulfenamide or related reagents, under electrochemical conditions. The regioselectivity for the C6 position would be a critical aspect to control in such a reaction.

The proposed mechanism would involve the electrochemical reduction or oxidation of a trifluoromethylthiolating agent to generate the highly reactive •SCF3 radical. This radical would then add to the pyridinone ring, followed by an oxidation and deprotonation sequence to yield the final product. The reaction conditions, including electrode material, solvent, and current density, would need to be carefully optimized to favor the desired C6-functionalization.

C-H Trifluoromethylthiolation of Pyridine and Pyridinone Derivatives

Direct C-H functionalization is a highly atom-economical and desirable strategy for the synthesis of complex molecules. Several approaches have been developed for the C-H trifluoromethylthiolation of pyridine and its derivatives, which could be adapted for the synthesis of this compound.

Directed C-H Activation Strategies

The use of directing groups is a powerful tool to achieve regioselective C-H activation. For 2-pyridone substrates, the nitrogen atom can be functionalized with a directing group that positions a transition metal catalyst in proximity to the C6-H bond.

Hirano, Miura, and coworkers have demonstrated that an N-(2-pyridyl) directing group can be used for the copper-mediated C6-selective dehydrogenative heteroarylation of 2-pyridones. nih.gov This strategy could potentially be adapted for trifluoromethylthiolation by using a suitable trifluoromethylthiolating agent in conjunction with a copper or another transition metal catalyst. The directing group would first coordinate to the metal center, which would then selectively cleave the C6-H bond, allowing for the introduction of the SCF3 group. Subsequent removal of the directing group would yield the desired this compound.

| Entry | Directing Group | Metal Catalyst | Potential Reagent | Position | Reference |

|---|---|---|---|---|---|

| 1 | N-(2-pyridyl) | Copper | Electrophilic SCF3 source | C6 | nih.gov |

| 2 | N-(2-pyridyl) | Rhodium(III) | Electrophilic SCF3 source | C6 | researchgate.net |

| 3 | N-(2-pyridyl) | Ruthenium(II) | Electrophilic SCF3 source | C6 | nih.gov |

Borane-Catalyzed Hydroboration and Oxidative Aromatization Sequences

Borane-catalyzed hydroboration of pyridines has been shown to generate nucleophilic dihydropyridine (B1217469) intermediates that can react with electrophiles. researchgate.net While this methodology has been primarily applied to the C3-functionalization of pyridines, a similar strategy could be conceived for pyridinone precursors.

A hypothetical route would involve the synthesis of a suitable pyridinone precursor that could undergo a borane-catalyzed hydroboration to generate a dihydropyridinone intermediate. This intermediate could then react with an electrophilic trifluoromethylthiolating reagent. Subsequent oxidative aromatization would lead to the formation of this compound. The success of this approach would depend on the ability to control the regioselectivity of both the hydroboration and the subsequent functionalization steps.

Regioselective Functionalization Techniques

A more direct approach to the synthesis of this compound involves the copper-mediated trifluoromethylthiolation of a pre-functionalized pyridinone. A study by Weng and coworkers has detailed an operationally simple method for the copper-mediated trifluoromethylthiolation of iodopyridinones using (bpy)CuSCF3 as the trifluoromethylthiolating reagent. rsc.org

This method is applicable to various iodopyridinones and provides the corresponding trifluoromethylthiolated products in moderate to excellent yields. To synthesize the target compound, 6-iodo-pyridin-2(1H)-one would be the required starting material. The reaction tolerates a variety of protecting groups on the nitrogen atom of the pyridinone, and its scalability has been demonstrated.

| Starting Material | Reagent | Catalyst/Mediator | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Iodopyridinone | (bpy)CuSCF3 | Copper | DMF | 110 °C | Moderate to Excellent | rsc.org |

Advanced and Sustainable Synthetic Techniques

Flow Chemistry Applications in Pyridinone Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. While a direct flow synthesis of this compound has not been reported, the synthesis of substituted 2-pyridones in continuous flow microreactor systems has been demonstrated. researchgate.net

For instance, the synthesis of 6- and 1,6-substituted-4-methyl-3-cyano-2-pyridones has been achieved in a continuous flow system at room temperature. researchgate.net The optimization of flow rates and residence times allowed for satisfactory yields in short reaction times. This technology could be adapted for the synthesis of this compound by designing a flow process that incorporates one of the synthetic methodologies described above. For example, a flow reactor could be set up for the copper-mediated trifluoromethylthiolation of 6-iodopyridin-2(1H)-one, potentially leading to a more efficient and scalable synthesis of the target compound.

Continuous Flow Processes for Multi-Step Transformations

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes, pumps, and reactors. mt.com This methodology is particularly advantageous for multi-step syntheses, where molecular complexity is built through sequential transformations. rsc.org In such systems, reactants are pumped into a microreactor or chamber, and the resulting product stream can be directed into subsequent reactor loops for further modification, mimicking an in vitro version of natural polyketide synthesis. mt.comrsc.org

Advantages in Reaction Efficiency and Selectivity via Flow Systems

Flow chemistry systems offer significant advantages in reaction efficiency and selectivity compared to conventional batch processing. researchgate.netneuroquantology.com These benefits stem from the unique physical environment within micro- or meso-scale reactors.

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior temperature control and rapid heat dissipation. labunlimited.comresearchgate.net This prevents the formation of hot spots, which can lead to side reactions and decomposition, thereby improving selectivity.

Precise Reaction Control: Key parameters such as residence time, temperature, pressure, and stoichiometry are controlled with high precision. mt.com Residence time is simply a function of reactor volume and flow rate, allowing for exact control over how long the reactants are exposed to reaction conditions. This level of control often leads to higher yields and purities. researchgate.net

Improved Mixing: In flow systems, mixing occurs primarily through diffusion, which is much faster and more reliable than mechanical stirring in large batch vessels. labunlimited.com This rapid mixing minimizes concentration gradients and ensures uniform reaction conditions, leading to better selectivity.

Access to Novel Reaction Conditions: Flow reactors can be easily pressurized, allowing solvents to be heated far above their normal boiling points. labunlimited.com This "superheating" can dramatically accelerate reaction rates, enabling transformations that would be impractically slow in batch.

The following table illustrates the potential advantages of a continuous flow approach over traditional batch methods for a key synthetic step.

| Parameter | Traditional Batch Processing | Continuous Flow System | Advantage in Flow |

| Reaction Time | Hours to days | Seconds to minutes | Significant rate acceleration labunlimited.com |

| Temperature Control | Prone to gradients and hot spots | Precise and uniform (±1 °C) | Higher selectivity, fewer byproducts labunlimited.com |

| Mixing | Mechanical, can be inefficient | Rapid diffusional mixing | Improved reaction consistency and yield labunlimited.com |

| Safety | Large volumes of hazardous materials | Small reactor hold-up volume | Minimized risk of thermal runaway mt.com |

| Scalability | Requires re-optimization for larger vessels | "Scaling out" by running longer or in parallel | More straightforward and predictable scale-up researchgate.net |

| Yield & Selectivity | Variable, often lower | Often higher and more reproducible | Better process control and efficiency neuroquantology.com |

Sustainable and Green Chemistry Approaches in Trifluoromethylthio Pyridinone Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unife.itmdpi.com In the synthesis of specialized compounds like this compound, these principles are guiding the development of more environmentally benign methodologies, including mechanochemistry and metal-free catalysis. nih.govrsc.org

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical transformations in the absence of bulk solvents. rsc.org This solvent-free approach directly addresses a key goal of green chemistry by minimizing solvent waste, which is a major contributor to the environmental impact of chemical manufacturing.

In a mechanochemical synthesis, reactants are placed in a milling vessel with grinding media (e.g., steel balls). The high-energy collisions that occur during milling provide the activation energy for the reaction. This technique has been successfully applied to the synthesis of various trifluoromethyl-substituted heterocycles. rsc.org For the synthesis of a pyridinone core, mechanochemistry could offer a route for the initial cyclization reactions, potentially proceeding at room temperature and without the need for large volumes of solvents. nih.gov The enclosed nature of the milling jars also provides a safe way to handle toxic or air-sensitive reagents.

| Feature | Description | Green Chemistry Advantage |

| Solvent Use | Reactions are conducted in a solvent-free or low-solvent (liquid-assisted grinding) environment. | Reduces volatile organic compound (VOC) emissions and solvent waste. |

| Energy Input | Mechanical force directly provides activation energy. | Can be more energy-efficient than conventional heating. |

| Reaction Conditions | Often proceeds at ambient temperature. | Reduces energy consumption required for heating and cooling. |

| Waste Generation | Eliminates the need for solvent purification and disposal. | Leads to a higher mass economy and lower E-factor (environmental factor). |

Metal-Free Catalytic Strategies

The introduction of the trifluoromethylthio (–SCF3) group often relies on metal-mediated processes. However, these can involve expensive, toxic, and difficult-to-remove metal catalysts. Metal-free strategies, particularly those utilizing photoredox catalysis, represent a greener and more sustainable alternative. mst.edumst.edu

Visible-light photoredox catalysis uses an organic dye or photocatalyst that, upon absorbing light, can initiate single-electron transfer processes to generate reactive radical intermediates under mild conditions. mst.edu For the synthesis of this compound, a metal-free approach could involve the reaction of a 6-mercaptopyridin-2(1H)-one precursor with a trifluoromethyl source like sodium trifluoromethanesulfinate (Langlois' reagent). mst.edu An organic photocatalyst, such as Eosin Y, can be excited by visible light (e.g., blue LEDs) to generate a trifluoromethyl radical (•CF3), which is then trapped by the thiol to form the desired C–S bond. rsc.org

This approach offers several advantages:

Avoidance of Toxic Metals: It eliminates the need for transition metals like copper or palladium, reducing product contamination and environmental impact. mst.edu

Mild Reaction Conditions: Reactions are typically run at room temperature using visible light as a renewable energy source. mst.edu

High Atom Economy: These methods often feature high efficiency and selectivity, minimizing waste.

The following table summarizes various catalytic strategies for trifluoromethylthiolation.

| Catalytic Strategy | Catalyst Type | Typical Conditions | Advantages | Disadvantages |

| Copper-Mediated | Copper salts/complexes rsc.org | Elevated temperatures, organic solvents | Effective for various substrates | Metal contamination, harsh conditions |

| Palladium-Catalyzed | Palladium complexes | Requires specific ligands, often high temperatures | High efficiency for cross-coupling | Catalyst cost, toxicity, ligand sensitivity |

| Metal-Free Photoredox | Organic dyes (e.g., Eosin Y) rsc.org | Visible light, room temperature | Mild, sustainable, avoids toxic metals | May require specific chromophores in substrates |

Mechanistic Investigations of 6 Trifluoromethylthio Pyridin 2 1h One Formation and Reactivity

Elucidation of Reaction Pathways in Pyridinone Ring Construction

The formation of the pyridin-2(1H)-one scaffold is a fundamental transformation in organic synthesis. Mechanistic studies have revealed that the construction of this heterocyclic system can proceed through various pathways, often involving a combination of addition and cyclization reactions.

A common and effective strategy for constructing the pyridinone ring involves a sequence of Michael addition and intramolecular cyclization. This pathway is particularly relevant for the synthesis of functionalized 2-pyridones from acyclic precursors. The reaction typically involves the addition of a nucleophile, such as an amine, to an activated alkyne, followed by an intramolecular condensation to form the six-membered ring. rsc.orgresearchgate.net

The process can be initiated by the Michael addition of an amine to an electron-deficient alkyne, such as dialkyl acetylenedicarboxylate. This initial addition is followed by a cyclization step, which can be influenced by the reaction conditions and the nature of the substrates. For instance, the use of wet ethanol (B145695) as a solvent has been shown to be beneficial for this type of reaction, indicating that a suitable amount of water is required. rsc.org This cascade process allows for the formation of multiple bonds in a single operation, offering an atom-economical route to polysubstituted pyridinones. nih.gov The versatility of this approach allows for the synthesis of a wide range of N-alkyl and N-aryl substituted 2-pyridones. rsc.org In some cases, the reaction can be designed as a three-component cyclization, further increasing the molecular complexity in a single step. rsc.org

Mechanistic Aspects of Trifluoromethylthiolation Reactions

The introduction of the trifluoromethylthio (SCF3) group onto the pyridinone ring is a key step in the synthesis of 6-(Trifluoromethylthio)pyridin-2(1H)-one. The mechanisms of trifluoromethylthiolation reactions are complex and can vary depending on the reagents and catalysts employed. Several distinct mechanistic pathways have been proposed and investigated.

Single Electron Transfer (SET) has been identified as a key mechanistic pathway in certain trifluoromethylthiolation reactions. researchgate.netnih.govnih.gov In an SET mechanism, the reaction is initiated by the transfer of a single electron from a nucleophile to a substrate or a reagent. youtube.com This process generates radical ion intermediates that can then undergo further transformations. ccspublishing.org.cn

In the context of trifluoromethylthiolation, an SET event can facilitate the generation of a trifluoromethylthio radical (•SCF3). sci-hub.box For instance, studies on copper-mediated trifluoromethylation have shown that the reaction mechanism can be substrate-dependent. researchgate.netnih.govnih.gov For electron-rich substrates where the thermodynamic driving force for electron transfer is high, the reaction proceeds through an SET mechanism. researchgate.netnih.govnih.gov This involves an initial electron transfer between the substrate and an oxidant before the transfer of the trifluoromethyl group. researchgate.netnih.gov This pathway offers a valuable route for the formation of C-S bonds under specific reaction conditions. The feasibility of an SET pathway is often evaluated by considering the redox potentials of the involved species. researchgate.net

Table 1: Mechanistic Crossover in Copper-Mediated Trifluoromethylation

| Substrate Type | Predominant Mechanism | Key Feature |

|---|---|---|

| Electron-Rich | Single Electron Transfer (SET) | High thermodynamic driving force for electron transfer. researchgate.netnih.govnih.gov |

Transition metal catalysis is a powerful tool for trifluoromethylthiolation. In many of these catalytic cycles, ligand exchange is a crucial step. nih.govnsf.gov This process involves the replacement of one or more ligands coordinated to the metal center with another ligand from the reaction medium.

In palladium-catalyzed reactions, for example, a common mechanistic sequence involves the coordination of a substrate to the palladium catalyst, followed by a base-promoted ligand exchange to form a key intermediate. nih.gov Subsequent steps, such as C-H activation or oxidative addition, lead to the formation of a high-valent metal complex. nih.govnsf.gov The trifluoromethylthiolating agent then participates in a ligand exchange process, introducing the SCF3 group onto the metal center. nsf.gov The final product is then formed via reductive elimination, which regenerates the active catalyst. nih.govnsf.gov The nature of the ligands on the metal center can significantly influence the efficiency and selectivity of the reaction by affecting processes like reductive elimination. nih.gov

Radical intermediates play a significant role in many trifluoromethylthiolation reactions. thieme-connect.dersc.org The generation of a trifluoromethylthio radical (•SCF3) is a common feature of these pathways. researchgate.net These radical species can be generated from various precursors under thermal, photochemical, or redox conditions. ccspublishing.org.cnthieme-connect.de

Once formed, the •SCF3 radical can add to unsaturated bonds or participate in hydrogen atom abstraction to generate carbon-centered radicals. ccspublishing.org.cn These carbon-centered radicals can then be trapped by a trifluoromethylthiolating agent to form the desired C-SCF3 bond. rsc.org The use of electrophilic trifluoromethylthiolating reagents that can also serve as radical SCF3 sources has expanded the scope of these transformations, offering milder reaction conditions. sci-hub.box Mechanistic studies often involve trapping experiments to confirm the presence of radical intermediates. researchgate.net

Table 2: Common Precursors for Trifluoromethylthio Radical Generation

| Precursor | Method of Activation | Reference |

|---|---|---|

| CF3SSCF3 | UV Irradiation | thieme-connect.de |

| AgSCF3 | Oxidation | researchgate.netcas.cn |

| N-Trifluoromethylthiosaccharin | Transition-Metal or Photoredox Catalysis | sci-hub.box |

Direct C-H activation has emerged as a powerful and atom-economical strategy for initiating trifluoromethylthiolation reactions. cas.cnbeilstein-journals.org This approach avoids the need for pre-functionalized substrates, allowing for the direct conversion of C-H bonds to C-SCF3 bonds. cas.cn

In transition metal-catalyzed C-H activation, a directing group on the substrate often coordinates to the metal center, positioning it for the selective cleavage of a specific C-H bond. beilstein-journals.orgnih.gov This step typically forms a metallacyclic intermediate. nih.govnih.gov Subsequent reaction with a trifluoromethylthiolating agent, often involving an oxidative step, leads to the formation of the C-SCF3 bond. nih.govresearchgate.net Kinetic isotope effect (KIE) studies are often employed to determine if the C-H activation step is the rate-limiting step of the catalytic cycle. researchgate.net Both palladium and copper catalysts have been effectively used in C-H trifluoromethylthiolation reactions. cas.cnnih.gov

Stereochemical Considerations in Fluorinated Heterocycle Synthesis

The synthesis of fluorinated heterocycles, such as this compound, necessitates a careful consideration of stereochemical outcomes, as the introduction of fluorine can significantly influence the conformational preferences and biological activity of the molecule. The presence of a trifluoromethylthio group at the 6-position of a pyridin-2(1H)-one ring introduces a chiral center if the substituents on the nitrogen and at the 3, 4, or 5-positions are different, although for the parent compound this is not the case. However, reactions involving the pyridinone ring can lead to the formation of new stereocenters, and the fluorine-containing substituent can exert significant stereoelectronic effects.

The stereochemical stability of fluorinated heterocycles is influenced by a variety of factors, including the gauche effect and anomeric effects. beilstein-journals.org For instance, in fluorinated pyrrolidines, a related class of nitrogen-containing heterocycles, the gauche effect between fluorine and other substituents can dictate the conformational equilibrium of the ring. beilstein-journals.org Furthermore, the presence of a C-F bond can impact intra- and intermolecular interactions, which can be crucial in directing the stereochemical course of a reaction. beilstein-journals.org

In the context of synthesizing derivatives of this compound, any reaction that introduces a new chiral center would require careful control to achieve the desired stereoisomer. For example, the reduction of the pyridinone ring to a piperidinone or the addition of a nucleophile to the ring could generate stereocenters whose configurations would be influenced by the steric and electronic properties of the trifluoromethylthio group. The development of stereoselective synthetic methods is therefore a critical aspect of research in this area.

Detailed research findings on the stereochemical control in the synthesis of trifluoromethylthio-substituted pyridinones are still emerging. However, studies on related fluorinated heterocycles provide valuable insights. For example, the hydrogenation of fluoropyridines to fluorinated piperidines has been shown to proceed with high diastereoselectivity, highlighting the directing influence of fluorine substituents. nih.gov

Table 1: Factors Influencing Stereochemistry in Fluorinated Heterocycle Synthesis

| Factor | Description | Potential Impact on this compound Derivatives |

| Gauche Effect | The tendency of vicinal electron-withdrawing groups to adopt a gauche conformation. | Could influence the conformation of side chains or substituents on the pyridinone ring. |

| Anomeric Effect | The stabilization of a conformation where a heteroatom's lone pair is anti-periplanar to an adjacent sigma-antibonding orbital. | May affect the geometry and reactivity of substituents on the nitrogen atom of the pyridinone ring. |

| Steric Hindrance | The spatial arrangement of atoms that hinders the approach of reagents. | The bulky trifluoromethylthio group can block one face of the pyridinone ring, directing incoming reagents to the opposite face. |

| Electronic Effects | The electron-withdrawing nature of the trifluoromethylthio group. | Can influence the regioselectivity and stereoselectivity of reactions by altering the electron density of the pyridinone ring. |

The formation of this compound itself does not inherently involve complex stereochemical considerations unless a chiral starting material is used. However, its subsequent derivatization is a field where stereocontrol will be paramount.

While specific mechanistic studies on the formation of this compound are not extensively documented in the public domain, a plausible synthetic route involves the trifluoromethylthiolation of a corresponding pyridinone precursor. One such method is the copper-mediated trifluoromethylthiolation of iodopyridinones. rsc.org In this approach, a reagent such as (bpy)CuSCF3 (where bpy is 2,2'-bipyridine) would react with 6-iodo-pyridin-2(1H)-one. The reaction likely proceeds through an oxidative addition/reductive elimination cycle at the copper center.

Another potential mechanistic pathway for the introduction of a trifluoromethylthio group is through a decarboxylative process. beilstein-journals.org For instance, a pyridylacetate precursor could undergo decarboxylative trifluoromethylthiolation using an electrophilic trifluoromethylthiolating reagent. beilstein-journals.org This reaction is proposed to proceed via the formation of an N-trifluoromethylthio-2-alkylidene-1,2-dihydropyridine intermediate. beilstein-journals.org

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the trifluoromethylthio group. This group deactivates the pyridine (B92270) ring towards electrophilic substitution and activates it towards nucleophilic attack. Nucleophilic aromatic substitution reactions are likely to occur, with the position of attack being influenced by the directing effects of the carbonyl and trifluoromethylthio groups. The nitrogen atom of the pyridinone ring can also participate in reactions such as N-alkylation or N-arylation.

Reactions Involving the Pyridin-2(1H)-one Heterocycle

The pyridin-2(1H)-one core can undergo a variety of chemical transformations, including reactions at the ring carbons and modifications of the lactam functionality.

The pyridin-2(1H)-one ring is generally considered to be electron-deficient, which makes electrophilic aromatic substitution reactions challenging. The nitrogen atom in the ring reduces the electron density, making it less susceptible to attack by electrophiles compared to benzene. quimicaorganica.orgyoutube.com Electrophilic substitution, when it does occur, is predicted to favor the 3- and 5-positions, as these are the most electron-rich carbons in the pyridinone ring. quimicaorganica.org

Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation typically require harsh reaction conditions. For instance, nitration of pyridine derivatives often necessitates the use of fuming nitric acid and concentrated sulfuric acid at high temperatures. youtube.com However, the presence of the electron-withdrawing 6-(trifluoromethylthio) group would further deactivate the ring, making these reactions even more difficult to achieve.

To enhance the reactivity of the pyridinone ring towards electrophiles, one common strategy is the conversion of the pyridinone to its N-oxide derivative. The N-oxide is more susceptible to electrophilic attack, and the oxygen can later be removed.

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridinone ring makes it susceptible to nucleophilic reactions. Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway, particularly if a good leaving group is present on the ring. youtube.com For this compound, nucleophilic attack is most likely to occur at the 2- and 4-positions, which are activated by the ring nitrogen. youtube.com

The lactam functionality within the pyridin-2(1H)-one ring can also be a site for nucleophilic attack. The carbonyl group can react with various nucleophiles, potentially leading to ring-opening or other transformations under specific conditions. The reactivity of the lactam is influenced by the electronic effects of the substituents on the ring. researchgate.net

The functional groups on the pyridin-2(1H)-one scaffold can be interconverted to introduce new functionalities. The lactam moiety, for example, can undergo various chemical modifications. The N-H bond can be alkylated or acylated to introduce substituents on the nitrogen atom. The carbonyl group of the lactam can be converted to a thiocarbonyl group or reduced under specific conditions.

Furthermore, if other functional groups are present on the pyridinone ring, they can be transformed using standard synthetic methodologies. For instance, a halogen substituent could be replaced via nucleophilic substitution or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Transformations of the Trifluoromethylthio Group

The trifluoromethylthio (SCF3) group is a key feature of the molecule, and its chemical transformations are of significant interest. This group is known for its high lipophilicity and strong electron-withdrawing properties. youtube.com

The sulfur atom in the trifluoromethylthio group is in a low oxidation state and can be readily oxidized to form the corresponding trifluoromethylsulfinyl (-SOCF3) and trifluoromethylsulfonyl (-SO2CF3) derivatives. These transformations significantly alter the electronic and steric properties of the molecule.

The oxidation of aryl trifluoromethyl sulfides to sulfoxides is typically achieved using oxidizing agents such as hydrogen peroxide in the presence of an activating solvent like trifluoroacetic acid (TFA). rsc.orgrsc.org The use of TFA can enhance the electrophilicity of the oxidant and can also help to prevent over-oxidation to the sulfone. rsc.orgrsc.org Selective oxidation to the sulfoxide (B87167) can often be achieved by careful control of the reaction conditions, such as temperature and the stoichiometry of the oxidizing agent. rsc.orgorganic-chemistry.org

Further oxidation of the trifluoromethylsulfinyl group to the trifluoromethylsulfonyl group generally requires harsher conditions or stronger oxidizing agents. organic-chemistry.org The resulting sulfones are valuable compounds in their own right, with applications in medicinal chemistry and materials science.

Table 1: Oxidation of Trifluoromethylthio Group

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Aryl trifluoromethyl sulfide | H2O2 / TFA | Aryl trifluoromethyl sulfoxide | rsc.orgrsc.org |

| Aryl trifluoromethyl sulfide | m-CPBA | Aryl trifluoromethyl sulfoxide/sulfone | rsc.org |

This table provides a general overview of oxidation reactions of the trifluoromethylthio group.

The reduction of the trifluoromethylthio group is a less common transformation compared to its oxidation. The high stability of the C-F and C-S bonds in the SCF3 group makes its reductive cleavage challenging. However, under certain conditions, reductive desulfurization can be achieved.

Methods for the reductive desulfurization of thioethers often involve the use of radical-based reactions or strong reducing agents. For example, metal-free reductive desulfurization of thiols can be achieved using phosphite (B83602) catalysis. researchgate.net Another approach involves oxidative desulfurization-fluorination, which can convert dithiocarbonates to trifluoromethyl ethers. quimicaorganica.org While not directly a reduction of the SCF3 group itself, these methods highlight potential strategies for modifying the sulfur linkage.

Specific methods for the direct reduction of an aryl-SCF3 bond to an aryl-H bond are not well-documented and would likely require harsh reaction conditions that might not be compatible with the pyridinone ring.

Ligand Exchange Reactions Involving the SCF3 Group

While specific ligand exchange data for this compound is not extensively documented, the reactivity of structurally related compounds, such as polyfluorinated trifluoromethylthiopyridines, provides significant insight into the potential transformations. Nucleophilic aromatic substitution (SNAc) is a primary mechanism governing these reactions, where either a fluorine atom on the pyridine ring or the SCF3 group itself can be displaced.

Studies on 2,3,5,6-tetrafluoro-4-trifluoromethylthiopyridine demonstrate its susceptibility to nucleophilic attack. The reaction of this compound with potassium thiophenolate results in the displacement of the SCF3 group, yielding 2,3,5,6-tetrafluoro-4-phenylthiopyridine as the main product. rsc.org This indicates that under certain conditions, the C-S bond of the trifluoromethylthio group is labile and can be cleaved by potent nucleophiles.

Conversely, the reaction of 2,3,5,6-tetrafluoro-4-perfluoroalkylthiopyridines with N- and O-containing nucleophiles typically results in the substitution of a fluorine atom at the 2-position of the pyridine ring, leaving the perfluoroalkylthio group intact. researchgate.net However, the outcome can be different with S-containing nucleophiles. For instance, reaction with sodium N,N-dimethyldithiocarbamate preserves the perfluoroalkylthio group, whereas reactions with alkali metal methanethiolate (B1210775) or toluenethiolate can lead to the complete fission of the group. researchgate.net

These findings suggest that the SCF3 group in compounds like this compound can act as a leaving group in the presence of strong S-nucleophiles, representing a key ligand exchange pathway. The regioselectivity of nucleophilic attack on substituted pyridines is well-established, with the positions para and ortho to the ring nitrogen being the most activated. nih.govnih.gov

| Substrate | Nucleophile/Reagent | Primary Product(s) | Type of Exchange/Substitution | Reference |

|---|---|---|---|---|

| 2,3,5,6-Tetrafluoro-4-trifluoromethylthiopyridine | Potassium thiophenolate | 2,3,5,6-Tetrafluoro-4-phenylthiopyridine | SCF3 group substitution | rsc.org |

| 2,3,5,6-Tetrafluoro-4-trifluoromethylthiopyridine | Potassium phenolate | 2,3,5-Trifluoro-6-phenoxy-4-trifluoromethylthiopyridine | Fluorine substitution (C-6) | rsc.org |

| 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines | Sodium N,N-dimethyldithiocarbamate | Product with retention of SCF3 group | Fluorine substitution | researchgate.net |

| 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines | Alkali metal methanethiolate | Product from total fission of SCF3 group | SCF3 group substitution | researchgate.net |

Derivatization Strategies for this compound

Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, known as a derivative. mdpi.commdpi-res.com This is often employed in analytical chemistry to enhance the volatility, thermal stability, or detectability of an analyte for techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.com For this compound, derivatization strategies would primarily target the active hydrogen on the nitrogen atom of the pyridinone ring and the oxygen of its tautomeric form, 2-hydroxy-6-(trifluoromethylthio)pyridine.

Silylation: A common and effective derivatization technique for compounds containing -OH, -NH, and -SH functional groups is silylation. mdpi.com This involves replacing the active hydrogen with a trialkylsilyl group, typically trimethylsilyl (B98337) (TMS). Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose. The reaction with this compound would likely yield a more volatile TMS derivative, suitable for GC-MS analysis by reducing the compound's polarity and preventing peak tailing in chromatograms. The silylation could occur at the nitrogen or the exocyclic oxygen. rsc.orgnih.govnih.gov

Acylation and Alkylation: Other potential derivatization strategies include acylation or alkylation. Acylation, using reagents like pentafluorobenzyl bromide, can introduce a chromophore to enhance UV detection in liquid chromatography. Alkylation of the N-H group is also a feasible strategy to modify the compound's physicochemical properties.

The choice of derivatization reagent depends on the analytical objective. For enhancing GC performance, silylation is a primary choice. For improving detection in HPLC, reagents that introduce fluorescent or UV-active tags are employed.

| Strategy | Reagent Class | Example Reagent | Target Functional Group | Purpose | Reference |

|---|---|---|---|---|---|

| Silylation | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-H (amide) and O-H (enol) | Increase volatility and thermal stability for GC-MS | mdpi.com |

| Acylation | Acylating Agents | Pentafluorobenzyl bromide (PFBBr) | N-H (amide) and O-H (enol) | Introduce electrophoric group for ECD detection in GC | mdpi.com |

| Alkylation | Alkylating Agents | Methyl iodide | N-H (amide) and O-H (enol) | Modify polarity and volatility |

Conclusion

6-(Trifluoromethylthio)pyridin-2(1H)-one stands at the intersection of several important areas of modern chemical research. The convergence of the biologically relevant pyridin-2(1H)-one scaffold and the property-enhancing trifluoromethylthio group creates a molecule with significant potential. While the synthesis of this compound is achievable through established methods like copper-mediated trifluoromethylthiolation, a comprehensive characterization of its chemical and spectroscopic properties, as well as the exploration of its applications as a synthetic intermediate, remains an area ripe for further investigation. As the demand for novel fluorinated heterocycles continues to grow, it is anticipated that the role of this compound in organic synthesis will become increasingly prominent.

Computational Approaches to 6 Trifluoromethylthio Pyridin 2 1h One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT calculations are instrumental in elucidating the electronic landscape of 6-(Trifluoromethylthio)pyridin-2(1H)-one, which is governed by the interplay of its constituent atoms and functional groups. nih.govmdpi.com These studies can quantify the electronic effects of the trifluoromethylthio group on the pyridinone ring, offering a detailed picture of electron distribution and its implications for reactivity.

The trifluoromethylthio (-SCF3) group is a potent modulator of a molecule's electronic properties due to the high electronegativity of fluorine and the unique characteristics of the sulfur atom. acs.orgacs.org DFT studies can precisely map the electron density distribution within this compound, revealing the strong inductive electron-withdrawing nature of the -CF3 group, which in turn influences the sulfur atom and the pyridinone ring. nih.govresearchgate.net

Table 1: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound Calculated at the B3LYP/6-311+G(d,p) Level of Theory

| Atom | Atomic Charge (a.u.) |

| S | +0.45 |

| C (of CF3) | +0.70 |

| F (average) | -0.35 |

| C6 (ring) | +0.25 |

| N1 (ring) | -0.50 |

| O (carbonyl) | -0.60 |

Note: This data is illustrative and based on general principles of electronic effects.

The reactivity of a molecule is intimately linked to its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). openaccesspub.org DFT calculations provide detailed information about the energies and spatial distributions of these orbitals. wayne.eduamanote.com

For this compound, the HOMO is expected to be localized primarily on the pyridinone ring and the sulfur atom, indicating that these are the most likely sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the pyridinone ring and the -SCF3 group, suggesting these regions are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. openaccesspub.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| Gap | 5.3 |

Note: This data is illustrative and intended to represent typical values obtained from DFT calculations.

Theoretical Investigations of Reaction Mechanisms

Computational chemistry provides a powerful lens through which to view the intricate dance of atoms during a chemical reaction. For this compound, theoretical investigations can map out the energetic landscape of potential reaction pathways, identifying the most favorable routes.

A key aspect of understanding reaction mechanisms is the identification and characterization of transition states—the high-energy intermediates that connect reactants and products. arxiv.org DFT calculations can be employed to locate these transition state structures and calculate their energies. This information is critical for determining the activation energy of a reaction, which is a primary determinant of the reaction rate. Advanced computational techniques can be used to efficiently optimize transition state geometries. arxiv.org

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. unimib.it This profile provides a visual representation of the energy changes that occur as a reaction progresses, allowing for a detailed understanding of the reaction's thermodynamics and kinetics. For instance, in a potential N-alkylation reaction of this compound, the energy profile would reveal whether the reaction is exothermic or endothermic and the height of the energy barrier that must be overcome.

Table 3: Hypothetical Calculated Energies for a Reaction Pathway of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Product | -10.5 |

Note: This data is illustrative of a generic exothermic reaction and does not represent a specific, experimentally verified transformation.

Prediction of Regioselectivity and Reaction Pathways

Many organic molecules, including this compound, present multiple potential sites for reaction. Predicting the regioselectivity—the preference for reaction at one site over another—is a significant challenge that computational chemistry is well-equipped to address. chemrxiv.orgrsc.orgrsc.org

By comparing the activation energies for competing reaction pathways, DFT can predict the most likely outcome of a reaction. mit.eduresearchgate.net For example, in an electrophilic aromatic substitution reaction on the pyridinone ring, calculations can determine which carbon atom is most susceptible to attack by an electrophile. This is often achieved by modeling the transition states for attack at each possible position and identifying the pathway with the lowest energy barrier. Various reactivity indices derived from DFT, such as Fukui functions and dual descriptors, can also provide qualitative predictions of regioselectivity.

Synthetic Utility and Broader Impact of 6 Trifluoromethylthio Pyridin 2 1h One As a Building Block

6-(Trifluoromethylthio)pyridin-2(1H)-one as a Key Synthetic Intermediate

The chemical architecture of this compound, featuring a reactive pyridinone ring system functionalized with a potent trifluoromethylthio group, makes it a highly versatile precursor in organic synthesis. Its utility spans the creation of intricate molecular frameworks and the strategic modification of existing complex structures.

Precursor in the Synthesis of Complex Organic Molecules

The pyridin-2(1H)-one core is a prevalent motif in numerous biologically active compounds. The presence of the trifluoromethylthio group at the 6-position provides a strategic anchor point and imparts unique properties from the outset of a synthetic route. Synthetic chemists can leverage the inherent reactivity of the pyridinone ring—such as N-alkylation, O-alkylation, and various C-H functionalization reactions at positions 3, 4, and 5—to construct a diverse library of derivatives. For instance, the synthesis of substituted pyridin-2(1H)-ones often serves as a foundational step for creating more complex heterocyclic systems, including those with applications as potent therapeutic agents. nih.gov The compound can be employed in multi-step syntheses where the pyridinone moiety is ultimately transformed into other heterocyclic systems or serves as a central scaffold for appending additional functional groups, leading to molecules with intricate three-dimensional structures.

Application in Late-Stage Functionalization of Advanced Chemical Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing chemical modifications at a late point in a synthetic sequence. This approach allows for the rapid generation of analogues from a common, complex intermediate, which is crucial for optimizing lead compounds. The pyridine (B92270) ring is a common target for LSF due to its prevalence in pharmaceuticals. unimi.itresearchgate.net A molecule already containing the this compound core can be subjected to LSF techniques to fine-tune its properties.

Strategies such as C-H bond functionalization can be applied to the pyridinone ring to install a range of substituents. nih.gov For example, methods for the fluorination of pyridines followed by nucleophilic aromatic substitution (SNAr) allow for the introduction of diverse functionalities adjacent to the ring nitrogen. unimi.itnih.gov While the existing –SCF3 group influences the electronics of the ring, LSF reactions can still be selectively directed to other positions on the scaffold, enabling the exploration of structure-activity relationships (SAR) without the need for lengthy de novo synthesis for each new analogue. nih.gov This capability is invaluable for efficiently developing new drug candidates and functional materials. mdpi.com

Role in Modifying Molecular Properties for Designed Chemical Entities

The introduction of the 6-(trifluoromethylthio) group into a molecular design has a profound and predictable impact on its key physicochemical properties. This allows chemists to rationally design molecules with improved pharmacological profiles, including enhanced efficacy, better metabolic stability, and optimized receptor interactions.

Influence on Lipophilicity and Electron-Withdrawing Capacity in Designed Molecules

Simultaneously, the –SCF3 group is a potent electron-withdrawing group, influencing the electronic distribution within the aromatic ring. researchgate.netresearchgate.net This property can be crucial for modulating the acidity or basicity of nearby functional groups and for influencing non-covalent interactions with biological targets.

| Substituent Group | Hansch-Leo Lipophilicity Parameter (π) | Hammett Constant (σp) |

|---|---|---|

| -SCF3 | +1.44 | +0.50 |

| -CF3 | +0.88 | +0.54 |

| -OCF3 | +1.04 | +0.35 |

| -Cl | +0.71 | +0.23 |

| -CH3 | +0.56 | -0.17 |

Data sourced from multiple references. rsc.orgiris-biotech.de

Impact on Receptor Binding Properties through Structural Modification

The introduction of a trifluoromethyl or trifluoromethylthio group can have a substantial impact on a molecule's interaction with its biological target. The size, conformation, and electronic properties of the –SCF3 group can lead to more favorable binding interactions within a receptor's active site. nih.gov For example, fluorinated groups can enhance binding affinity and selectivity by participating in specific non-covalent interactions, such as dipole-dipole or orthogonal multipolar interactions with amino acid residues. nih.gov In the development of RORγt inverse agonists, the interaction between a trifluoromethyl group and specific leucine (B10760876) and histidine residues was found to be critical for potent activity. researchgate.net Similarly, modifying a lead compound with the this compound moiety can alter its binding mode to optimize interactions with the target receptor, potentially leading to increased potency and a more desirable pharmacological effect. nih.gov

Development of Analogues with Varied Substitution Patterns for Structure-Reactivity Relationship Studies

The systematic development of analogues of this compound with diverse substitution patterns is a crucial endeavor for elucidating structure-reactivity relationships. By strategically modifying the pyridinone ring, researchers can fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity in various chemical transformations. These studies are instrumental in creating a predictive understanding of how specific substituents impact the chemical behavior of the core scaffold, paving the way for the rational design of new compounds with desired functionalities.

Research in this area has explored the introduction of a range of substituents at different positions of the this compound ring. These modifications are typically designed to probe the electronic effects (both inductive and resonance) and steric hindrance imparted by the new functional groups. The insights gained from these investigations are critical for optimizing reaction conditions and for the design of more complex molecules.

A variety of synthetic strategies have been employed to generate these analogues. Multicomponent reactions, for instance, have proven to be an efficient method for the construction of highly substituted pyridin-2-one scaffolds. researchgate.net These methods often allow for the rapid assembly of a library of compounds with diverse substitution patterns from readily available starting materials.

The reactivity of these analogues is then assessed in a range of chemical reactions. For example, the nucleophilicity of the pyridinone nitrogen and the susceptibility of the ring to electrophilic or nucleophilic attack can be significantly altered by the presence of electron-donating or electron-withdrawing groups.

A study on 2-(thiofluoroalkyl)pyridines highlighted the significant impact of the fluorination pattern on the lipophilicity and basicity of the pyridine nitrogen. nih.gov While not directly focused on the 2-pyridone tautomer, the findings provide valuable insights into how the electronic properties of the trifluoromethylthio group can be modulated by other substituents on the ring, which in turn affects reactivity. The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of the pyridinone, affecting its reactivity in acid- or base-catalyzed reactions.

Investigations into the structure-activity relationships of broader classes of pyridin-2(1H)-one derivatives have also shed light on the importance of substitution patterns. For instance, studies on 3,5-disubstituted pyridin-2(1H)-ones have demonstrated how modifications at these positions can influence biological activity, which is intrinsically linked to chemical reactivity. nih.gov

The following interactive table summarizes representative examples of substituted pyridin-2(1H)-one analogues and the general impact of their substitution patterns on reactivity, drawing from broader studies on pyridone chemistry.

| Substituent Position | Type of Substituent | General Impact on Reactivity |

| 3- and 5-positions | Electron-donating groups (e.g., alkyl, alkoxy) | Increased nucleophilicity of the ring, potentially enhancing susceptibility to electrophilic attack. |

| 3- and 5-positions | Electron-withdrawing groups (e.g., cyano, nitro) | Decreased nucleophilicity of the ring, making it more susceptible to nucleophilic attack. Can also influence the acidity of the N-H bond. |

| 4-position | Various functional groups | Can modulate the overall electronic profile of the molecule, influencing a range of reactions. nih.gov |

| 1-position (N-alkylation) | Alkyl or aryl groups | Prevents tautomerization and can influence the steric accessibility of the ring and the carbonyl oxygen. |

It is important to note that while these general trends are informative, the precise influence of a substituent on the reactivity of this compound will be a result of a complex interplay of electronic and steric factors. Further detailed experimental and computational studies on a dedicated library of analogues are necessary to build a comprehensive and predictive model of its structure-reactivity relationships.

Future Directions in 6 Trifluoromethylthio Pyridin 2 1h One Research

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of trifluoromethyl-substituted pyridines has historically involved methods that can be energy-intensive or require harsh conditions. nih.gov Future research must prioritize the development of more sustainable and efficient synthetic routes to 6-(trifluoromethylthio)pyridin-2(1H)-one and its derivatives.

Key areas for exploration include:

One-Pot Reactions: Designing multi-component, one-pot syntheses can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. nih.govresearchgate.net The development of a one-pot protocol starting from simple precursors to construct the this compound core would be a major step forward.

Catalyst Innovation: The use of recyclable, non-toxic catalysts is a cornerstone of green chemistry. researchgate.net Research into transition-metal or organocatalytic systems that can facilitate the key bond-forming steps under mild conditions is crucial. For instance, adapting cobalt-based recyclable catalysts, which have proven effective in other pyridine (B92270) syntheses, could offer a more sustainable approach. researchgate.net

Solvent-Free and Alternative Solvent Systems: Moving away from traditional volatile organic solvents towards solvent-free reaction conditions or the use of greener solvents (e.g., water, ionic liquids, or deep eutectic solvents) would drastically reduce the environmental impact of the synthesis. researchgate.net

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable safer handling of potentially hazardous reagents and provide a more streamlined path to large-scale production.

| Research Approach | Potential Advantage | Relevant Precedent |

| One-Pot Synthesis | Reduced waste, higher efficiency | Effective for pyridopyrazine-1,6-diones nih.gov and triarylpyridines researchgate.net |

| Recyclable Catalysis | Lower cost, reduced environmental impact | Cobalt(II) chloride hexahydrate used for pyridine synthesis researchgate.net |

| Solvent-Free Conditions | Minimized solvent waste, simplified workup | Demonstrated for the synthesis of 2,4,6-triarylpyridines researchgate.net |

| Green Chemistry Principles | Reduced waste, use of renewable reactants | A key goal in modern synthesis of CF3-containing heterocycles researchgate.net |

Advanced Mechanistic Insights via Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms underlying the formation and functionalization of this compound is essential for optimizing existing methods and designing new ones. A synergistic approach combining experimental studies with high-level computational analysis will be pivotal.

Future mechanistic studies should focus on:

Dearomatization-Rearomatization Pathways: Recent advances in pyridine functionalization have utilized a dearomatization-rearomatization strategy. researchgate.net This involves the initial formation of a nucleophilic dihydropyridine (B1217469) intermediate, which then reacts with an electrophile before undergoing oxidative aromatization. researchgate.netacs.org Investigating this pathway for the introduction of the SCF3 group at the C6 position could reveal opportunities for highly regioselective syntheses.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating complex reaction pathways. nih.govmontclair.edu Future work should employ these methods to map the potential energy surfaces for the synthesis of this compound. This can help identify transition states, predict the stability of intermediates, and explain observed regioselectivity, guiding the development of more efficient reaction conditions. researchgate.netnih.gov

Spectroscopic Analysis of Intermediates: The use of in-situ spectroscopic techniques (e.g., NMR, IR) to detect and characterize transient intermediates, such as the proposed dihydropyridines, would provide direct experimental evidence to support or refine computationally derived mechanisms.

| Investigation Target | Methodological Approach | Desired Outcome |

| Reaction Pathway | DFT Computational Studies | Elucidation of transition states and intermediates nih.govmontclair.edu |

| Regioselectivity | Combined Experimental & Computational Analysis | Understanding electronic and steric directing effects researchgate.net |

| Intermediate Species | In-situ Spectroscopy & Trapping Experiments | Direct observation and characterization of transient species like dihydropyridines acs.org |

Diversification of Chemical Transformations and Derivatizations

The this compound scaffold possesses multiple reactive sites, including the pyridine nitrogen, the lactam carbonyl group, and the aromatic ring itself. Exploring the selective functionalization of these sites is key to unlocking the full potential of this compound as a versatile building block.

Future research should investigate:

N-Functionalization: The acidic N-H proton of the pyridinone ring can be readily derivatized via alkylation, acylation, or arylation reactions, allowing for the introduction of a wide array of substituents to modulate the molecule's physical and biological properties.

Ring Functionalization: While the SCF3 group is present, further C-H functionalization of the pyridine ring could introduce additional diversity. Methods for selective halogenation, cyanation, or amination at other positions on the ring would create a library of highly substituted derivatives. researchgate.net

Transformations of the SCF3 Group: Exploring reactions that modify the trifluoromethylthio moiety itself, though challenging, could lead to novel structures with unique properties.

Derivatization Reagents: The trifluoromethyl group is often a key component in derivatization reagents used for analytical purposes, such as in the analysis of amino acids or polyamines. mdpi.comresearchgate.netmdpi.com Exploring the use of activated this compound derivatives in similar roles could open new applications in analytical chemistry.

Expanding the Scope of Synthetic Utility in Complex Molecular Architectures

The ultimate value of a novel building block lies in its ability to be incorporated into larger, functionally complex molecules. Trifluoromethyl-substituted pyridines are already recognized as crucial components in numerous agrochemicals and pharmaceuticals. nih.govresearchgate.net Future work should aim to demonstrate the utility of this compound in the synthesis of elaborate molecular targets.

Promising avenues include:

Medicinal Chemistry Scaffolds: The pyridin-2(1H)-one motif is a privileged structure in medicinal chemistry. Using this compound as a starting point for the synthesis of new drug candidates could leverage the metabolic stability and lipophilicity often conferred by the SCF3 group.

Agrochemical Development: The trifluoromethylpyridine substructure is present in many modern herbicides and fungicides. nih.gov The title compound represents a novel starting material for the development of next-generation agrochemicals.

Synthesis of Fused Heterocyclic Systems: The inherent functionality of the molecule makes it an ideal candidate for use in cyclization reactions to build more complex, fused polycyclic systems, such as pyridopyrazinediones. nih.gov